

A Technical Guide to Bodipy FL C12-Ceramide: Illuminating Sphingolipid Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy C12-Ceramide*

Cat. No.: *B590325*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Visualizing Sphingolipids

Sphingolipids are a class of essential lipids that serve as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The study of their dynamic behavior—synthesis, transport, and localization—has historically been challenging due to their complex metabolism and the limitations of traditional biochemical methods. The development of fluorescent lipid analogs has revolutionized the field, and among these, BODIPY™ FL C12-Ceramide has emerged as a cornerstone tool for the real-time visualization and tracking of ceramide metabolism and distribution in living cells.

This guide provides an in-depth technical overview of BODIPY FL C12-Ceramide, detailing its properties, core applications, experimental protocols, and its role in elucidating complex signaling pathways.

Core Properties of Bodipy FL C12-Ceramide

BODIPY FL C12-Ceramide is a fluorescent analog of ceramide. It consists of the N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl) sphingosine structure. The BODIPY FL fluorophore is attached to the N-acyl chain of sphingosine. This strategic

placement allows the molecule to mimic natural ceramides and be processed by the cell's metabolic machinery.

Its key feature is the environment-sensitive fluorescence. In dilute aqueous solutions or when incorporated into membranes at low concentrations, it exhibits bright green fluorescence. However, at high concentrations, it forms excimers that emit red-orange fluorescence, a property that can be exploited to study its accumulation in specific compartments.

Quantitative Data Summary

The following table summarizes the key quantitative properties of BODIPY FL C12-Ceramide, providing essential parameters for experimental design.

Property	Value	Notes
Molecular Formula	C35H57BF2N4O2	
Molecular Weight	614.66 g/mol	
Excitation Maximum (Monomer)	~505 nm	Exhibits green fluorescence.
Emission Maximum (Monomer)	~511 nm	Exhibits green fluorescence.
Excitation Maximum (Excimer)	~470 nm	Exhibits red-shifted fluorescence.
Emission Maximum (Excimer)	~620 nm	Exhibits red-shifted fluorescence.
Typical Working Concentration (Microscopy)	1-5 μ M	For live-cell imaging of the Golgi apparatus.
Typical Working Concentration (Flow Cytometry)	0.5-10 μ M	For studying cellular uptake and metabolism.
Solubility	DMSO, Ethanol	Stock solutions are typically prepared in these solvents.
Extinction Coefficient	\sim 90,000 $\text{cm}^{-1}\text{M}^{-1}$	At \sim 505 nm.

Key Applications in Sphingolipid Research

Visualizing the Sphingolipid Biosynthetic Pathway

The primary application of BODIPY FL C12-Ceramide is as a vital stain for the Golgi apparatus. When introduced to living cells, the molecule is rapidly taken up and transported to the Golgi, where it serves as a substrate for sphingomyelin synthase, leading to the production of fluorescently labeled BODIPY-sphingomyelin. This specific accumulation provides a clear and bright stain of the Golgi complex, often within 30 minutes of incubation.

Tracking Sphingolipid Transport and Metabolism

Beyond static staining, this probe is invaluable for pulse-chase experiments to track the transport and fate of ceramide. After initial labeling of the Golgi, the fluorescently tagged sphingolipids are transported to other cellular destinations, including the plasma membrane, lysosomes, and mitochondria. This allows researchers to study the kinetics and pathways of sphingolipid trafficking under various physiological or pathological conditions. For instance, it has been used to demonstrate the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus.

Studying Lysosomal Storage Disorders

In the context of disease, BODIPY FL C12-Ceramide is instrumental in studying lysosomal storage disorders related to sphingolipid catabolism. For example, in Farber disease, a deficiency in the enzyme acid ceramidase leads to the accumulation of ceramide in lysosomes. By treating cells from Farber disease patients with the probe, researchers can visualize this aberrant lysosomal accumulation, providing a powerful tool for diagnostics and for testing the efficacy of potential therapies.

Experimental Protocols

Protocol for Live-Cell Staining of the Golgi Apparatus

This protocol describes the standard procedure for labeling the Golgi complex in living mammalian cells for fluorescence microscopy.

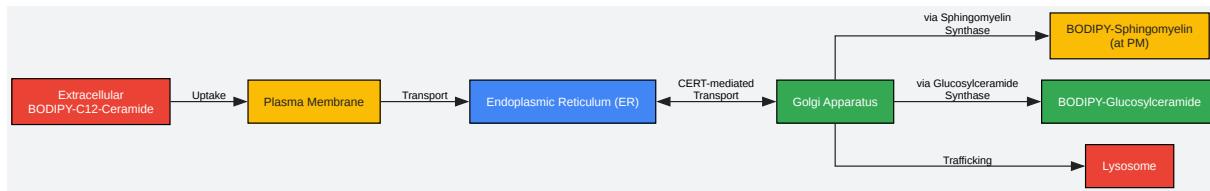
- **Cell Preparation:** Plate cells on a glass-bottom dish or chamber slide appropriate for microscopy and culture until they reach the desired confluence (typically 50-70%).

- **Reagent Preparation:** Prepare a 1-5 mM stock solution of BODIPY FL C12-Ceramide in high-quality, anhydrous DMSO. Dilute this stock solution to a final working concentration of 1-5 μ M in a serum-free medium or appropriate buffer (e.g., HBSS).
- **Labeling:** Remove the culture medium from the cells and wash once with pre-warmed (37°C) serum-free medium. Add the labeling solution containing BODIPY FL C12-Ceramide to the cells.
- **Incubation:** Incubate the cells at 37°C for 15-30 minutes. This allows for uptake and transport of the probe to the Golgi apparatus.
- **Washing:** Remove the labeling solution and wash the cells two to three times with the original culture medium (containing serum) to remove excess probe.
- **Imaging:** Immediately image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~490/520 nm). The Golgi apparatus will appear as a bright, perinuclear structure.

Protocol for a Pulse-Chase Experiment to Track Sphingolipid Trafficking

This protocol allows for the visualization of ceramide metabolism and subsequent transport of its metabolites.

- **Pulse Step (Labeling):**
 - Prepare a 2.5 μ M labeling solution of BODIPY FL C12-Ceramide in a serum-free medium.
 - Incubate cells with this solution at a low temperature (e.g., 4°C) for 30 minutes. This allows the probe to bind to the plasma membrane while minimizing endocytosis and metabolic processing.
 - Wash the cells thoroughly with a cold medium to remove any unbound probe.
- **Chase Step (Trafficking):**

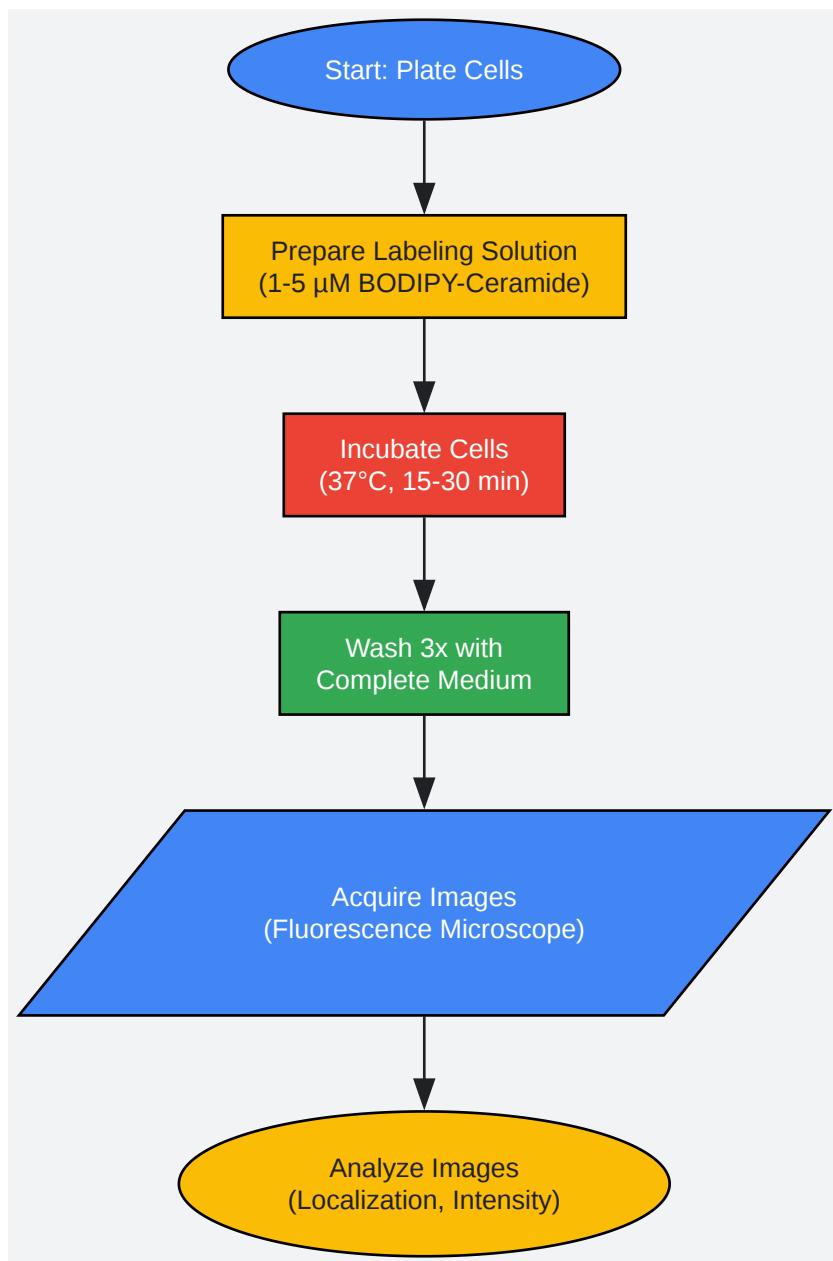

- Add pre-warmed (37°C) complete culture medium to the cells. This temperature shift initiates the internalization and metabolic processing of the probe.
- Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours).
- At each time point, fix the cells or proceed directly to live imaging.

- Visualization and Analysis:
 - Image the cells at each time point using a fluorescence microscope.
 - Observe the redistribution of the green fluorescence from the initially labeled Golgi to other organelles like the plasma membrane or lysosomes over time. This represents the trafficking of BODIPY-sphingomyelin and other metabolites.

Visualization of Pathways and Workflows

Metabolic Fate of Bodipy C12-Ceramide

The following diagram illustrates the primary metabolic pathway of BODIPY FL C12-Ceramide after cellular uptake, highlighting its conversion to fluorescent sphingomyelin and glucosylceramide.

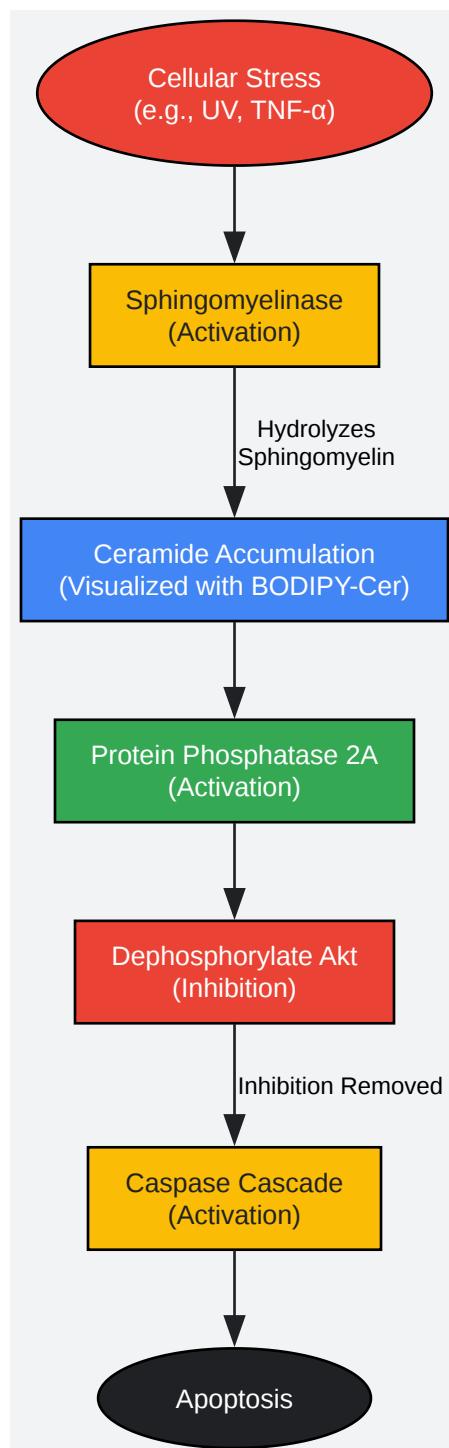


[Click to download full resolution via product page](#)

Caption: Metabolic conversion of **BODIPY C12-Ceramide** in the cell.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the logical flow of a typical live-cell imaging experiment using BODIPY FL C12-Ceramide.



[Click to download full resolution via product page](#)

Caption: Standard workflow for Golgi staining with **BODIPY C12-Ceramide**.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a key signaling molecule in the induction of apoptosis. This diagram shows a simplified pathway where external stress leads to ceramide production and downstream activation of cell death machinery. BODIPY FL C12-Ceramide can be used to study the accumulation of ceramide under these conditions.

[Click to download full resolution via product page](#)

Caption: Simplified ceramide signaling pathway leading to apoptosis.

Conclusion

BODIPY FL C12-Ceramide remains an indispensable tool in the arsenal of cell biologists studying sphingolipid metabolism. Its ability to mimic natural ceramide, coupled with its bright and environment-sensitive fluorescence, provides a robust method for visualizing the Golgi apparatus and tracking the dynamic transport of lipids throughout the cell. Its application in diagnosing and understanding lysosomal storage diseases underscores its value in translational research. By following standardized protocols and understanding its metabolic fate, researchers can continue to leverage this probe to uncover new insights into the complex and critical roles of sphingolipids in health and disease.

- To cite this document: BenchChem. [A Technical Guide to Bodipy FL C12-Ceramide: Illuminating Sphingolipid Biology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b590325#role-of-bodipy-c12-ceramide-in-understanding-sphingolipid-biology\]](https://www.benchchem.com/product/b590325#role-of-bodipy-c12-ceramide-in-understanding-sphingolipid-biology)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com